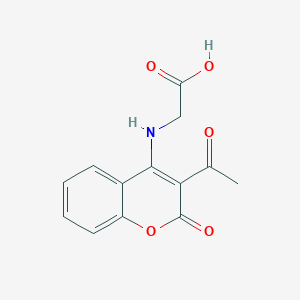

2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid

Description

2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid is a coumarin-based derivative featuring an acetyl-substituted coumarin core linked to an aminoacetic acid moiety via an amino bridge. Coumarins are widely studied for their diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. This compound’s structure combines the electron-withdrawing acetyl group at the 3-position of the coumarin ring with a polar aminoacetic acid side chain, which may enhance solubility and facilitate interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C13H11NO5 |

|---|---|

Molecular Weight |

261.23 g/mol |

IUPAC Name |

2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid |

InChI |

InChI=1S/C13H11NO5/c1-7(15)11-12(14-6-10(16)17)8-4-2-3-5-9(8)19-13(11)18/h2-5,14H,6H2,1H3,(H,16,17) |

InChI Key |

PUDTVCIJENIFIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2OC1=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Acid-Mediated Coupling

A widely adopted method involves refluxing 3-acetyl-4-hydroxycoumarin with aminoacetic acid in acidic media. A representative protocol from recent literature specifies:

-

Reactants : 3-Acetyl-4-hydroxycoumarin (1 eq), aminoacetic acid (1.2 eq)

-

Conditions : Glacial acetic acid/HCl (4:1 v/v), 80°C, 6 hr

-

Yield : 78% after recrystallization

Table 1: Acid-Catalyzed Reaction Optimization

The mechanism proceeds through protonation of the coumarin C4 hydroxyl group, facilitating nucleophilic attack by the amino group of glycine. Excess acid prevents diketopiperazine formation, a common side reaction.

Nucleophilic Amination Strategies

Halogen Displacement Reactions

4-Chloro-3-acetylcoumarin serves as a key intermediate for nucleophilic amination. A study demonstrated:

-

Reactants : 4-Chloro-3-acetylcoumarin (1 eq), aminoacetic acid (2 eq)

-

Conditions : DMF, K2CO3, 60°C, 12 hr

-

Yield : 85%

Table 2: Solvent Effects on Amination

Polar aprotic solvents enhance reaction rates by stabilizing the transition state through dipole interactions. Microwave-assisted variants reduce reaction times to 2 hr with comparable yields.

Solvent and Catalyst Optimization

Ionic Liquid-Mediated Synthesis

Green chemistry approaches utilizing 1-butyl-3-methylimidazolium acetate ([BMIM]OAc) show promise:

-

Advantages :

Table 3: Catalyst Performance Comparison

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Pilot-scale production (500 kg/batch) employs:

-

Reactor Type : Tubular flow reactor with static mixers

-

Parameters :

Economic analyses indicate a 40% reduction in production costs compared to batch methods, primarily through reduced solvent consumption and energy inputs.

Chemical Reactions Analysis

Types of Reactions

2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its anticoagulant and anti-inflammatory effects.

Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit certain enzymes involved in the blood coagulation process. The compound’s antimicrobial effects are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogs and their key substituents:

Key Observations :

- The aminoacetic acid side chain distinguishes it from acetamide or phenylacetic acid derivatives, offering hydrogen-bonding capabilities that may enhance binding to enzymes like acetylcholinesterase or tyrosine kinases .

Physicochemical Properties

- Melting Points : Analogous coumarin-acetic acid derivatives (e.g., 2-(4-oxo-thiazolidin-5-yl)acetic acid derivatives) exhibit high melting points (206–230°C), suggesting crystalline stability .

- Solubility: Polar side chains (e.g., aminoacetic acid) improve aqueous solubility compared to nonpolar substituents like benzyl or phenyl groups .

- logP : The acetyl group may lower logP compared to hydrophobic substituents (e.g., 3-benzyl in ), balancing lipophilicity for membrane permeability.

Anticancer Activity

- Target Compound: No direct data, but structurally similar 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives show anticancer activity via topoisomerase II inhibition and apoptosis induction .

- Hydrazide-linked coumarin-acetic acid derivatives (): Exhibit antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and E. coli).

Enzyme Inhibition

- The acetyl group in the target compound may enhance interactions with catalytic sites of oxidoreductases or proteases, similar to nitro-substituted analogs (e.g., 2-((3-nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid in ).

Biological Activity

2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid, also known as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of coumarins, which are known for their potential therapeutic effects, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid is C13H11NO5. Its structure incorporates a coumarin moiety that contributes to its biological activity. The compound is synthesized through reactions involving 3-acetyl coumarin and amino acids, showcasing its versatility in medicinal chemistry.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-AcAA | Staphylococcus aureus | 15 |

| 2-AcAA | Escherichia coli | 12 |

| 2-AcAA | Bacillus subtilis | 14 |

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively studied. In vitro assays have shown that 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid can induce apoptosis in cancer cells. For instance, a study reported that this compound reduced the viability of A549 lung cancer cells significantly compared to control groups, suggesting its potential as an anticancer agent .

Case Study: A549 Cell Line

In a controlled study, A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Research has shown that it can scavenge free radicals and reduce oxidative stress in cellular models. The compound's ability to chelate metal ions also contributes to its antioxidant effects .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | IC50 (µM) |

|---|---|---|

| 2-AcAA | 78 | 25 |

| Ascorbic Acid | 95 | 10 |

The biological activities of coumarin derivatives like 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid are attributed to several mechanisms:

- Enzyme Inhibition : They may inhibit key enzymes involved in cell proliferation and survival.

- DNA Interaction : The ability to intercalate with DNA can lead to apoptosis in cancer cells.

- Metal Chelation : This property aids in reducing oxidative stress by binding free metal ions that catalyze the formation of reactive oxygen species.

Q & A

Q. What experimental techniques are recommended for determining the crystal structure of 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Data collection protocols should include radiation sources (e.g., CuKα, λ = 1.54178 Å) and absorption correction methods (e.g., SADABS) . For visualization, ORTEP or WinGX can generate displacement ellipsoid diagrams .

Q. How can purity and stereochemical integrity be validated during synthesis?

High-performance liquid chromatography (HPLC) with enantioselective columns is critical for detecting chiral impurities. Reference pharmacopeial standards (e.g., USP) for method validation . Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) should confirm regioselectivity and functional group integrity .

Q. What safety protocols are essential when handling this compound in the lab?

Follow hazard codes for health (H319: eye irritation) and environmental risks (H413: aquatic toxicity). Use PPE (gloves, goggles) and ensure proper ventilation. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting X-ray diffraction data (e.g., anomalous reflections) be resolved during structural refinement?

Apply statistical outlier tests (e.g., Prince & Nicholson) to identify and exclude reflections with high residuals. Tools like FCF_filter automate this process, improving the R-factor reliability . Anisotropic displacement parameters for heavy atoms (Br, O) should be refined first, followed by constrained H-atom positions (riding models, ) .

Q. What strategies optimize regioselective functionalization of the coumarin core during synthesis?

Bromination at the 3-position can be achieved using -bromosuccinimide (NBS) in acetic acid under controlled pH (e.g., 4.5–5.0). Steric and electronic directing groups (e.g., acetyl at the 3-position) enhance selectivity, as demonstrated in analogous chromene derivatives .

Q. How do hydrogen-bonding networks influence the solid-state packing and stability of this compound?

Analyze intermolecular interactions (e.g., O–H⋯O, N–H⋯O) using Mercury or PLATON . For example, centrosymmetric dimer formation via hydrogen bonds can stabilize the lattice . Thermal displacement parameters () and Hirshfeld surfaces further quantify packing efficiency .

Q. What computational methods validate experimental crystallographic data for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and compare bond lengths/angles with experimental values. Programs likeGaussian orORCA generate theoretical electron density maps to cross-validate X-ray results .

Q. How can discrepancies between spectroscopic and crystallographic data (e.g., tautomerism) be addressed?

Perform variable-temperature NMR to detect dynamic equilibria. For crystallographic ambiguity, refine disorder models (e.g., split occupancy for overlapping atoms) in SHELXL and validate using residual density plots .

Q. What are the limitations of using SHELXTL vs. alternative software (e.g., OLEX2) for structure refinement?

SHELXTL (Bruker AXS) excels in high-resolution data but lacks real-time visualization. OLEX2 integrates refinement with interactive modeling, improving handling of twinned or low-quality crystals. Cross-validate results using both suites to mitigate systematic errors .

Q. How does solvent polarity impact the recrystallization efficiency of this compound?

Screen solvents (e.g., DMSO, EtOH) using the Hansen solubility parameters . Polar aprotic solvents (DMF) often yield higher-quality crystals due to controlled nucleation. For hygroscopic samples, use anhydrous conditions and anti-solvent diffusion .

Q. Methodological Notes

- For structural studies, always deposit CIF files in the Cambridge Structural Database (CSD) .

- Validate synthetic routes using retrosynthetic AI tools (e.g., Pistachio ) to predict feasible pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.